molecular formula C20H19N3O3 B2643100 4-methoxy-6-oxo-N,1-di-p-tolyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1005296-99-0

4-methoxy-6-oxo-N,1-di-p-tolyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2643100
CAS RN: 1005296-99-0
M. Wt: 349.39
InChI Key: PEAAERVXCASMOI-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-N,1-di-p-tolyl-1,6-dihydropyridazine-3-carboxamide, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone family. MDPV is a potent stimulant that has been used as a designer drug due to its euphoric and psychoactive effects. The chemical structure of MDPV is similar to other stimulants such as cocaine and amphetamines.

Scientific Research Applications

Antitumor Activities

Research has shown that derivatives of 4-methoxy-6-oxo-N,1-di-p-tolyl-1,6-dihydropyridazine-3-carboxamide exhibit promising antitumor activities. Liu et al. (2020) synthesized a series of novel compounds containing this moiety and evaluated their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, including A549, H460, and HT-29. Their findings indicated moderate to good antitumor activities in most compounds, with one compound showing remarkable cytotoxicity against these cell lines (Liu et al., 2020).

Synthesis and Characterization

Hassan et al. (2014) focused on the synthesis and characterization of new derivatives, specifically 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Cytotoxicity Evaluation

In a similar vein, Zijian Liu et al. (2014) designed and synthesized derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties. These compounds were evaluated for c-Met kinase inhibition and cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents in enhancing the antitumor activities of these compounds (Zijian Liu et al., 2014).

Antimicrobial Study

Patel et al. (2010) explored the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, which included derivatives of 4-methoxy-6-oxo-N,1-di-p-tolyl-1,6-dihydropyridazine-3-carboxamide. These compounds were screened for their antifungal and antibacterial activities, establishing their potential in antimicrobial applications (Patel et al., 2010).

properties

IUPAC Name

4-methoxy-N,1-bis(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-4-8-15(9-5-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-10-6-14(2)7-11-16/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAAERVXCASMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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